OX2R vs. OX1R Selectivity: Quantifying Seltorexant's Unique Receptor Profile
Seltorexant demonstrates high-affinity binding to human OX2R with a pKi of 8.0 (Ki ≈ 10 nM), while its affinity for human OX1R is approximately 80-fold lower with a pKi of 6.1 (Ki ≈ 794 nM) [1]. This selectivity profile is fundamentally distinct from dual orexin receptor antagonists (DORAs) such as suvorexant, which exhibits potent antagonism at both OX1R (Ki = 0.55 nM) and OX2R (Ki = 0.35 nM) with less than 2-fold selectivity [2]. The 80-fold OX2R/OX1R selectivity of seltorexant represents a qualitative mechanistic difference rather than a mere potency gradient, with OX1R sparing hypothesized to preserve normal REM sleep architecture and avoid reward-pathway modulation [3].
| Evidence Dimension | Receptor binding selectivity (OX2R/OX1R affinity ratio) |
|---|---|
| Target Compound Data | pKi human OX2R = 8.0; pKi human OX1R = 6.1; Selectivity ratio ≈ 80-fold |
| Comparator Or Baseline | Suvorexant: human OX2R Ki = 0.35 nM; human OX1R Ki = 0.55 nM; Selectivity ratio < 2-fold |
| Quantified Difference | Seltorexant: ~80-fold OX2R-selective; Suvorexant: dual antagonist (<2-fold selective) |
| Conditions | Radioligand binding assays using recombinant human OX1R and OX2R expressed in CHO cells |
Why This Matters
Procurement for research programs investigating selective OX2R pharmacology versus dual orexin antagonism requires a compound with documented, high-fold selectivity; seltorexant is the most clinically advanced 2-SORA with publicly available selectivity data.
- [1] Guide to Pharmacology Database. Seltorexant pKi values: human OX2R = 8.0, human OX1R = 6.1. View Source
- [2] Cox CD, et al. Discovery of the Dual Orexin Receptor Antagonist Suvorexant for the Treatment of Insomnia. J Med Chem. 2010;53(14):5320-5332. View Source
- [3] Bonaventure P, et al. JNJ-42847922 Preclinical Characterization. J Pharmacol Exp Ther. 2015;354(3):471-482. View Source
